molecular formula C18H18N2S B10874062 3-Methyl-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-b]pyridin-4-amine

3-Methyl-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-b]pyridin-4-amine

Cat. No.: B10874062
M. Wt: 294.4 g/mol
InChI Key: JIFKVRPMGDWZAD-UHFFFAOYSA-N
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Description

3-Methyl-2-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-b]pyridin-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a benzothiophene ring with a pyridine ring, making it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-b]pyridin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiophene Ring: This can be achieved through the cyclization of a suitable precursor, such as 2-phenylthiophene, under acidic or basic conditions.

    Pyridine Ring Construction: The pyridine ring is often constructed via a condensation reaction involving an appropriate aldehyde and ammonia or an amine.

    Final Assembly: The final step involves the coupling of the benzothiophene and pyridine rings, often facilitated by a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring is common to optimize reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst, converting nitro groups to amines or reducing double bonds.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound can react with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, H₂O₂

    Reduction: H₂/Pd-C, NaBH₄, LiAlH₄

    Substitution: NaOH, K₂CO₃, various nucleophiles

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced aromatic rings

    Substitution: Substituted benzothiophene derivatives

Scientific Research Applications

Chemistry

In chemistry, 3-Methyl-2-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-b]pyridin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound has been studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies and receptor binding assays, contributing to the understanding of biological pathways and mechanisms.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties. Research has shown that similar compounds exhibit anti-inflammatory, antimicrobial, and anticancer activities, making this compound a promising candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and resins, due to its stability and reactivity. It also finds applications in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Methyl-2-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-b]pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, altering the enzyme’s conformation and function. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the signaling pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylbenzothiophene
  • 2-Methyl-5,6,7,8-tetrahydrobenzothiophene
  • 4-Amino-2-phenylpyridine

Uniqueness

Compared to these similar compounds, 3-Methyl-2-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-b]pyridin-4-amine stands out due to its combined benzothiophene and pyridine rings, which confer unique chemical properties and biological activities. This dual-ring structure enhances its stability and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H18N2S

Molecular Weight

294.4 g/mol

IUPAC Name

3-methyl-2-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-b]pyridin-4-amine

InChI

InChI=1S/C18H18N2S/c1-11-16(19)15-13-9-5-6-10-14(13)21-18(15)20-17(11)12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3,(H2,19,20)

InChI Key

JIFKVRPMGDWZAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N=C1C3=CC=CC=C3)SC4=C2CCCC4)N

Origin of Product

United States

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